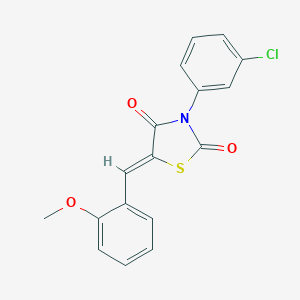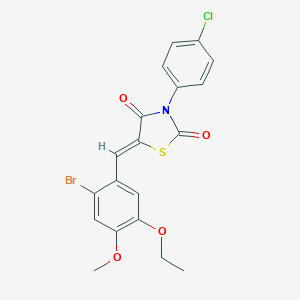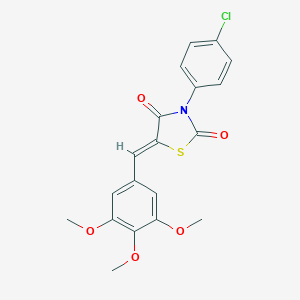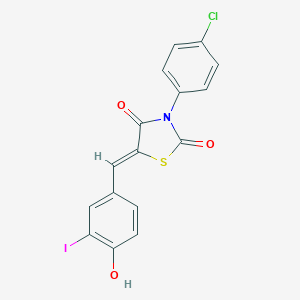
3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as CMMD, is a thiazolidinedione derivative that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. This compound has been synthesized using various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
The mechanism of action of 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is still under investigation. However, studies have shown that it may exert its effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism. 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione may also inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione exhibits various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. Additionally, 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various in vitro and in vivo studies. However, there are also some limitations to using 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments. For example, its mechanism of action is still not fully understood, and more research is needed to determine its potential side effects and toxicity.
未来方向
There are several future directions for research on 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione. One area of interest is its potential as a therapeutic agent for Alzheimer’s disease. Further studies are needed to determine its efficacy in animal models of the disease and to investigate its mechanism of action. Additionally, 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione may have potential applications in the treatment of other inflammatory and metabolic disorders, such as obesity and atherosclerosis. Further research is needed to determine its safety and efficacy in humans and to investigate its potential side effects and toxicity.
合成方法
The synthesis of 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been achieved using various methods, including the reaction of 3-chlorobenzaldehyde with 2-methoxybenzylamine to form 3-(3-chlorophenyl)-2-methoxy-N-phenylpropanamide, which is then reacted with thiosemicarbazide to form 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidine. This compound is then treated with acetic anhydride to yield 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione.
科学研究应用
3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in medicine and biochemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been investigated for its potential as a therapeutic agent for Alzheimer’s disease, as it has been shown to inhibit the aggregation of beta-amyloid proteins.
属性
产品名称 |
3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C17H12ClNO3S |
分子量 |
345.8 g/mol |
IUPAC 名称 |
(5Z)-3-(3-chlorophenyl)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H12ClNO3S/c1-22-14-8-3-2-5-11(14)9-15-16(20)19(17(21)23-15)13-7-4-6-12(18)10-13/h2-10H,1H3/b15-9- |
InChI 键 |
KDPUCURFWSHVBV-DHDCSXOGSA-N |
手性 SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
规范 SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301141.png)



![3-(4-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301147.png)
![(5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301148.png)
![3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301149.png)




